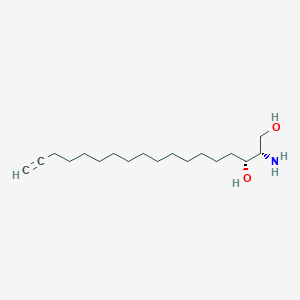![molecular formula C20H35NO18S B14889519 beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Sulfated Lewis X is a sulfated oligosaccharide that plays a significant role in various biological processes. It is a derivative of the Lewis X antigen, which is a carbohydrate structure found on the surface of cells. The addition of a sulfate group at the 3’ position of the fucose residue distinguishes 3’-Sulfated Lewis X from other Lewis antigens. This modification is crucial for its interaction with selectins, which are cell adhesion molecules involved in immune responses and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sulfated Lewis X involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and sulfation. One common method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. The reaction conditions typically include the use of Me3NSO3 and PySO3 for sulfation, with catalytic diaryl borinic acid to sulfate carbohydrates .
Industrial Production Methods: Industrial production of 3’-Sulfated Lewis X is challenging due to the complexity of its synthesis. advances in microwave-assisted sulfation and the use of alkyl chlorosulfate esters have improved yields and scalability. These methods involve the use of stoichiometric excess of reagents and require careful purification protocols to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Sulfated Lewis X undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfation process itself is a key reaction, where the hydroxyl groups of the oligosaccharide are substituted with sulfate groups.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-Sulfated Lewis X include sulfur trioxide (SO3), tributylamine, and catalytic diaryl borinic acid. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the sulfated product .
Major Products: The major product of these reactions is the fully sulfated 3’-Sulfated Lewis X oligosaccharide. Other products may include partially sulfated intermediates and by-products that require further purification .
Applications De Recherche Scientifique
3’-Sulfated Lewis X has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 3’-Sulfated Lewis X is used as a model compound to study sulfation reactions and the synthesis of complex oligosaccharides. It serves as a benchmark for developing new synthetic methods and understanding the reactivity of sulfated carbohydrates .
Biology: In biological research, 3’-Sulfated Lewis X is crucial for studying cell adhesion and signaling. It interacts with selectins, which are involved in leukocyte trafficking and inflammation. This interaction is essential for understanding immune responses and developing therapies for inflammatory diseases .
Medicine: In medicine, 3’-Sulfated Lewis X is used as a biomarker for various cancers and inflammatory conditions. Its expression is often upregulated in cancerous tissues, making it a target for diagnostic and therapeutic applications. Monoclonal antibodies targeting 3’-Sulfated Lewis X are being developed for cancer diagnosis and treatment .
Industry: In the industrial sector, 3’-Sulfated Lewis X is used in the development of glycan-based therapeutics and diagnostics. Its unique structure and biological activity make it a valuable component in the design of novel drugs and diagnostic tools .
Mécanisme D'action
The mechanism of action of 3’-Sulfated Lewis X involves its interaction with selectins, which are cell adhesion molecules on the surface of endothelial cells and leukocytes. The sulfate group at the 3’ position enhances its binding affinity to selectins, facilitating leukocyte adhesion and migration during immune responses. This interaction is mediated through specific carbohydrate-recognition domains on the selectins, which recognize the sulfated fucose residue .
Comparaison Avec Des Composés Similaires
Sialyl Lewis X: Another sulfated oligosaccharide that plays a role in cell adhesion and signaling.
Lewis A: A related oligosaccharide that lacks the sulfate group and has different biological functions.
Sulfated Lewis A: Similar to 3’-Sulfated Lewis X but with a different sulfation pattern and biological activity.
Uniqueness: The unique sulfation at the 3’ position of the fucose residue in 3’-Sulfated Lewis X provides it with distinct binding properties and biological functions. This specificity makes it a valuable tool in research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H35NO18S |
|---|---|
Poids moléculaire |
609.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 |
Clé InChI |
SQDFRWJUKVCUOT-JGMUFZQJSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
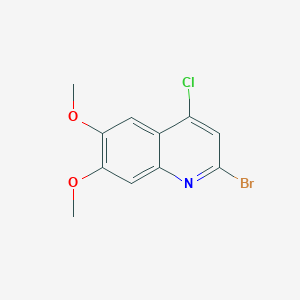
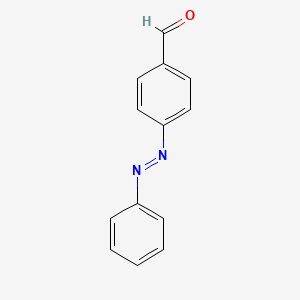
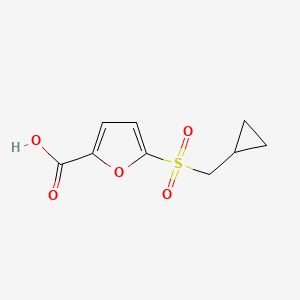
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

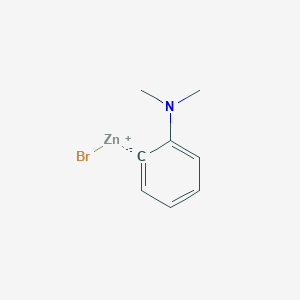
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
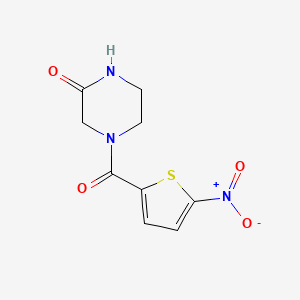
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

